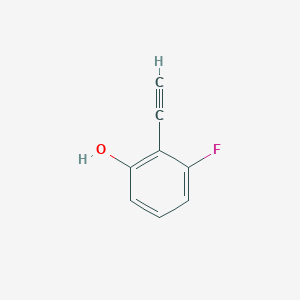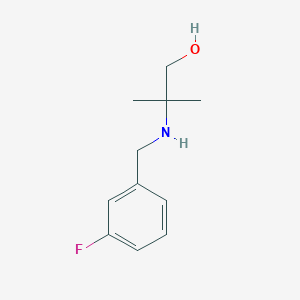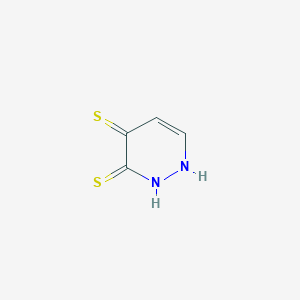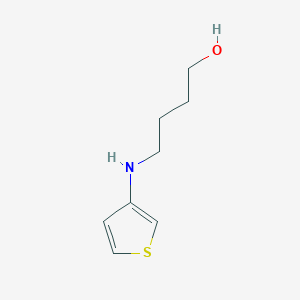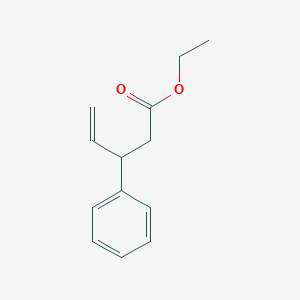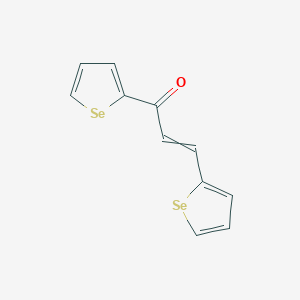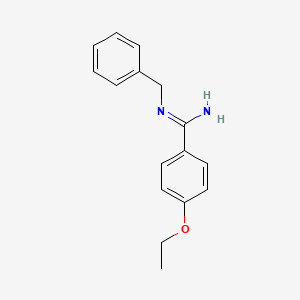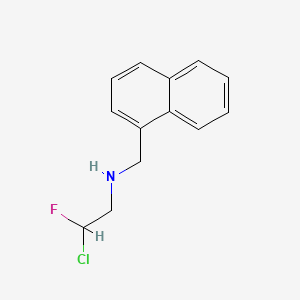
N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine: is an organic compound that belongs to the class of naphthalenemethanamines It is characterized by the presence of a naphthalene ring attached to a methanamine group, which is further substituted with a 2-chloro-2-fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine typically involves the reaction of 1-naphthalenemethanamine with 2-chloro-2-fluoroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups. Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, acetone as solvent, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products:
Substitution: Formation of substituted naphthalenemethanamines.
Oxidation: Formation of naphthalenemethanone derivatives.
Reduction: Formation of reduced naphthalenemethanamines.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes for studying enzyme activities and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- N-(2-Chloro-2-fluoroethyl)aniline
- N-(2-Chloro-2-fluoroethyl)-N-methylaniline
- N-(2-Chloro-2-fluoroethyl)benzeneethanamine
Comparison: N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. The naphthalene ring enhances its aromaticity and stability, making it more suitable for certain applications in organic synthesis and material science. Additionally, the presence of both chloro and fluoro groups increases its reactivity, allowing for a broader range of chemical transformations.
Propiedades
Fórmula molecular |
C13H13ClFN |
|---|---|
Peso molecular |
237.70 g/mol |
Nombre IUPAC |
2-chloro-2-fluoro-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H13ClFN/c14-13(15)9-16-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13,16H,8-9H2 |
Clave InChI |
WOHMWYURMDPBML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CNCC(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


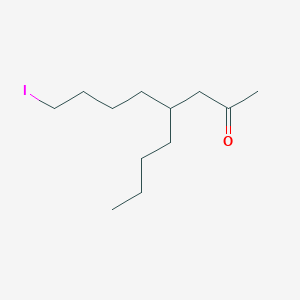
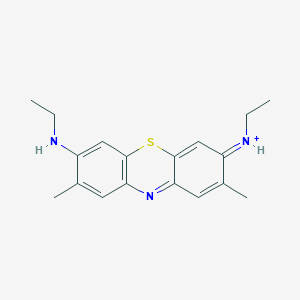
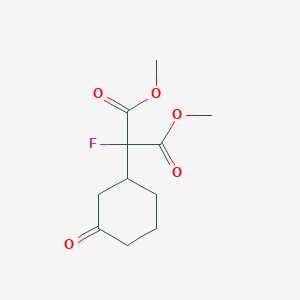
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
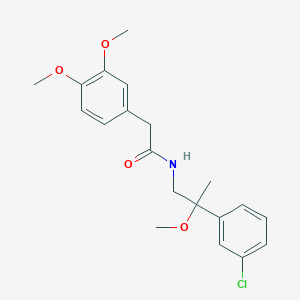
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
